4-Azidobenzoyl chloride
Overview
Description
Synthesis Analysis
The synthesis of 4-Azidobenzoyl chloride and related compounds typically involves reactions with azide sources or direct azidation of benzoyl chlorides. For instance, a synthesis route involves the reaction of 4-nitrobenzoic chloride with substituted hydrazine, followed by oxidation to form 4-nitrobenzoic acyl azo compounds, indicating a method that could be adapted for 4-Azidobenzoyl chloride by substituting the nitro group with an azido group (Jiang Xiao, 2008).
Molecular Structure Analysis
The molecular structure of 4-Azidobenzoyl chloride is characterized by the presence of an azido group attached to the benzene ring, which significantly influences its chemical behavior. The azido group is highly reactive, capable of participating in various chemical reactions, including nucleophilic substitution and cycloaddition reactions. Crystal structure analysis of related compounds provides insights into the geometric configuration and electronic structure, influencing its reactivity and interaction with other molecules.
Chemical Reactions and Properties
4-Azidobenzoyl chloride is involved in numerous chemical reactions, such as the synthesis of azo dyes and azo compounds. The azido group in 4-Azidobenzoyl chloride can undergo photolysis, thermolysis, or nucleophilic attack, leading to the formation of diverse organic compounds. For instance, azo compounds synthesized from 4-hydroxybenzo[h]quinolin-2-(1H)-one demonstrate the versatility of azide-functionalized compounds in dye chemistry (E. M. Rufchahi & A. Gilani, 2012).
Scientific Research Applications
4-Azidobenzoyl chloride is used in the synthesis of quinazolinones through an intramolecular aza-Wittig reaction, as described in a study by Takeuchi and Eguchi (1989) (Takeuchi & Eguchi, 1989).
It plays a role in enhancing the detection responses of estrogens in liquid chromatography–mass spectrometry, which is crucial for analyzing biological fluids, as outlined by Higashi et al. (2006) (Higashi et al., 2006).
In the study of substitution reactions of 4-methoxybenzyl derivatives, the compound was used to understand the mechanisms of these reactions, as discussed by Amyes and Richard (1990) (Amyes & Richard, 1990).
Yuan et al. (2015) used 4-Azidobenzoyl chloride for synthesizing 1H-pyrimido[2,1-b]quinazoline-2,6-diones, which demonstrates its utility in complex organic syntheses (Yuan et al., 2015).
Gupta et al. (2000) explored its derivatives in the development of nickel(II) selective sensors, showing its application in analytical chemistry (Gupta et al., 2000).
The compound has been used in catalysis, specifically in hydroformylation reactions with Rh catalysts, as investigated by Clark et al. (2005) (Clark et al., 2005).
Kardile and Kalyane (2010) utilized it in the synthesis of antimicrobial 4-thiomorpholine derivatives, highlighting its role in pharmaceutical research (Kardile & Kalyane, 2010).
Its derivative, 4-Azido-2-hydroxybenzoic acid, was used in photoaffinity labeling to identify binding sites in UDP-glucuronosyltransferases, as per research by Xiong et al. (2006) (Xiong et al., 2006).
Lu (2014) explored its use in the synthesis of benzoyl derivatives, demonstrating its application in organic synthesis (Lu, 2014).
In electrochemistry, Xiao and Johnson (2003) studied its ionic liquid derivatives for electrolysis applications (Xiao & Johnson, 2003).
Vinković and Drevenkar (2008) used derivatives of 4-Azidobenzoyl chloride in ion chromatography for analyzing pharmaceutical samples (Vinković & Drevenkar, 2008).
Kuo et al. (2012) utilized a derivative of the compound for synthesizing supramolecular extenders in polymer chemistry (Kuo et al., 2012).
Its applications extend to polymer science, as shown by Mitsukami et al. (2001) in the direct synthesis of hydrophilic polymers (Mitsukami et al., 2001).
Vanderhaeghe and Thomis (1975) used it in the preparation of penicillin derivatives, indicating its role in antibiotic synthesis (Vanderhaeghe & Thomis, 1975).
Yuan et al. (2011) explored the effects of chloride ion on the degradation of azo dyes, where derivatives of 4-Azidobenzoyl chloride played a role in advanced oxidation processes (Yuan et al., 2011).
Jian-ping (2008) synthesized acylhydrazines using 4-nitro benzoyl chloride, showing its application in organic chemistry (Jian-ping, 2008).
Yip et al. (1980) conducted photoaffinity labeling of insulin receptor proteins using a derivative of 4-Azidobenzoyl chloride, underlining its use in biochemistry (Yip et al., 1980).
Lyčka et al. (1981) measured NMR spectra of azo dyes derived from benzenediazonium chloride, demonstrating its role in spectroscopy (Lyčka et al., 1981).
Kim et al. (2012) prepared azido-palladacycles containing 4-Azidobenzoyl chloride for catalysis, highlighting its application in cross-coupling reactions (Kim et al., 2012).
Altenhoff et al. (2004) synthesized N-heterocyclic carbenes derived from bioxazolines using the compound, for use in catalysis (Altenhoff et al., 2004).
Safety And Hazards
properties
IUPAC Name |
4-azidobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-7(12)5-1-3-6(4-2-5)10-11-9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKYTTAVNYTVFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30163995 | |
Record name | 4-Azidobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30163995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azidobenzoyl chloride | |
CAS RN |
14848-01-2 | |
Record name | 4-Azidobenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14848-01-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Azidobenzoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014848012 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Azidobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30163995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-azidobenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.358 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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